7-(Methoxymethoxy)-8-nitroquinaldine
Description
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
7-(methoxymethoxy)-2-methyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O4/c1-8-3-4-9-5-6-10(18-7-17-2)12(14(15)16)11(9)13-8/h3-6H,7H2,1-2H3 |
InChI Key |
GAPXJSQRFMWOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Methoxy-8-nitroquinoline (CAS 83010-83-7)
8-Chloro-7-methoxyquinoline (CAS 1422978-91-3)
- Structure: Quinoline core with methoxy (-OCH3) at position 7 and chloro (-Cl) at position 8.
- Molecular Formula: C10H8ClNO (MW 193.63) .
- Key Differences : The nitro group in the target compound is replaced by chloro, which is less electron-withdrawing. This substitution alters electronic effects on the aromatic system, influencing reactivity in reduction or coupling reactions.
8-Aminoquinaldine
- Structure: Quinaldine (2-methylquinoline) with an amino (-NH2) group at position 8.
- Key Differences: The nitro group in the target compound is a precursor to amino via reduction. The presence of methoxymethoxy instead of methoxy may affect solubility and stability during synthetic modifications .
Physical and Chemical Properties
*Theoretical values for this compound inferred from analogs.
Preparation Methods
Reaction Conditions and Stoichiometry
-
Substrate: 7-Hydroxy-8-nitroquinaldine (5a, 174 mg, 0.847 mmol).
-
Reagent: Triethylamine (174 µL, 1.695 mmol) in anhydrous dichloromethane (DCM).
-
Protecting Agent: Chloromethyl methyl ether (MOMCl, 1.2 eq) or analogous reagent.
Mechanistic Overview
The reaction proceeds via nucleophilic substitution, where triethylamine deprotonates the hydroxyl group, generating an alkoxide intermediate. This species attacks the electrophilic carbon of MOMCl, forming the methoxymethyl ether. The use of anhydrous DCM prevents hydrolysis of MOMCl, ensuring high yields.
Workup and Purification
Post-reaction, the mixture is quenched with water, extracted into DCM, and dried over MgSO4. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates 8a as a pure solid.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Thin-layer chromatography (TLC) and HPLC analysis verify the absence of unreacted 5a or side products, with purity >98% reported.
Comparative Analysis of Protection Strategies
While the patent method employs MOMCl, alternative protecting groups (e.g., benzyl or tert-butyldimethylsilyl) could be explored. However, the MOM group’s stability under subsequent reaction conditions (e.g., photolysis) makes it ideal for caged nucleotide applications.
Challenges and Optimization Opportunities
Moisture Sensitivity
The reaction’s susceptibility to moisture necessitates rigorous anhydrous conditions. Substituting triethylamine with Hunig’s base (DIPEA) may enhance reproducibility.
Scalability
Scaling the reaction beyond milligram quantities requires optimized stirring and temperature control to maintain regioselectivity.
| Parameter | Value |
|---|---|
| Substrate (5a) | 174 mg (0.847 mmol) |
| Triethylamine | 174 µL (1.695 mmol) |
| Solvent | Anhydrous DCM |
| Temperature | Room temperature |
| Reaction Time | 2–4 hours |
| Yield (8a) | Not reported |
Q & A
Q. What are the recommended synthetic pathways for 7-(Methoxymethoxy)-8-nitroquinaldine, and how can intermediates be characterized?
Answer: A common approach involves sequential functionalization of the quinaldine core. Key steps include:
Nitration : Introduce the nitro group at the 8-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.
Methoxymethoxy Protection : React the 7-hydroxy intermediate with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) in anhydrous THF.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the final product.
Characterization : Validate intermediates via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) and confirm structures using ¹H/¹³C NMR (CDCl₃, 400 MHz) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are optimal for purity assessment and structural elucidation of this compound?
Answer:
- Purity : Reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 150 mm) with a mobile phase of 60:40 methanol/water at 1.0 mL/min, monitored at 280 nm. Compare retention times against known standards .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆, 500 MHz) to identify methoxymethoxy protons (δ 3.3–3.5 ppm) and nitro-group electronic effects on aromatic protons.
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1100 cm⁻¹ (C-O-C stretch) confirm functional groups.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .
Q. How should this compound be stored to ensure stability during long-term research?
Answer:
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the methoxymethoxy group.
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., free hydroxyl or demethylated derivatives) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) for this compound be resolved?
Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Strategies include:
- Variable-Temperature NMR : Conduct experiments from 25°C to –40°C to slow conformational exchange and simplify splitting patterns.
- Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate NMR spectra and compare with experimental data.
- Solvent Screening : Test in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or polarity effects on resonance .
Q. What factorial design approaches optimize reaction yields for the methoxymethoxy protection step?
Answer: A 2³ factorial design can evaluate:
- Factors : Reaction temperature (25°C vs. 0°C), base equivalents (1.2 vs. 2.0), and solvent (THF vs. DMF).
- Response Variable : Yield (%) quantified via HPLC.
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature × solvent). For example, lower temperatures in THF may reduce side reactions, improving yield by 15–20% .
Q. What mechanistic insights guide the interpretation of this compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electrophilicity Mapping : Compute electrostatic potential surfaces (EPS) via DFT to identify electron-deficient regions (e.g., nitro-adjacent positions).
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines) using stopped-flow UV-Vis spectroscopy to determine rate constants and propose a concerted vs. stepwise mechanism.
- Isotopic Labeling : Use ¹⁸O-labeled nitro groups to track oxygen transfer in hydrolysis pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?
Answer:
- Solubility Parameter Calibration : Compare Hansen solubility parameters (δD, δP, δH) from COSMO-RS simulations with experimental measurements (e.g., shake-flask method in buffered solutions).
- Particle Size Effects : Use dynamic light scattering (DLS) to assess aggregation states, which may reduce apparent solubility.
- Probe Crystallinity : Powder X-ray diffraction (PXRD) can detect amorphous content, which increases solubility compared to crystalline forms .
Methodological Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
